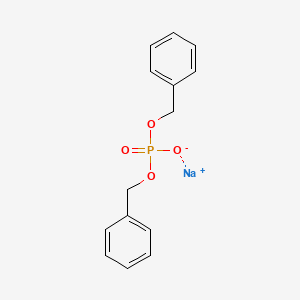

Sodium dibenzyl phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium dibenzyl phosphate is a useful research compound. Its molecular formula is C14H14NaO4P and its molecular weight is 300.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Sodium dibenzyl phosphate serves as an important intermediate in the synthesis of other organophosphorus compounds. It is utilized in reactions that involve the formation of phosphatidic acids, which are essential in cell signaling and membrane dynamics. For instance, it has been shown to effectively catalyze the ring-opening of terminal epoxides in the presence of cobalt catalysts, yielding high selectivity and efficiency . This application is particularly significant in the synthesis of enantiopure phosphatidic acid mimics, which are useful in biochemical research.

Biochemical Research

In biochemical contexts, this compound is employed as a reagent for studying enzyme interactions and cellular signaling pathways. It acts as a substrate or inhibitor for various enzymes, including phosphatases. Research indicates that similar organophosphorus compounds can modulate cellular processes such as proliferation and apoptosis, suggesting potential therapeutic applications. This makes this compound a compound of interest in drug development and molecular biology.

Pharmaceutical Applications

Due to its ability to interact with biological molecules, this compound is investigated for its potential role in pharmaceuticals. Its structural properties allow it to influence drug solubility and bioavailability, making it a candidate for formulation studies . Additionally, it has been noted for its compatibility with various adjuvants used in vaccine formulations, thereby enhancing the efficacy of immunological responses .

Comparative Analysis with Other Organophosphorus Compounds

The following table summarizes the key features of this compound compared to other organophosphorus compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| This compound | C14H14NaO4P | Soluble; used in biochemical assays and synthesis |

| Sodium phenyl phosphate | C12H13NaO4P | Similar applications; contains phenyl group |

| Triethyl phosphate | C6H15O4P | More hydrophobic; used as a solvent and plasticizer |

| Dibutyl phosphate | C10H23O4P | Higher lipophilicity; used in industrial applications |

| Dimethyl methylphosphonate | C5H13O4P | Known for toxicity; researched in chemical warfare |

This compound's dual benzyl groups enhance its solubility and reactivity, allowing it to participate effectively in both organic synthesis and biochemical interactions compared to other similar compounds .

Case Studies and Research Findings

Several studies have highlighted the versatility of this compound:

- Epoxide Ring-Opening Reactions : A study demonstrated that this compound can facilitate the ring-opening of epoxides using cobalt catalysts with yields reaching up to 85% . This reaction is crucial for synthesizing complex phospholipids.

- Enzyme Interaction Studies : Research has shown that this compound can act as an inhibitor for certain phosphatases, providing insights into its potential therapeutic roles in modulating enzyme activity within cellular systems.

- Vaccine Formulation Compatibility : A case study evaluated the compatibility of this compound with aluminum salt-adjuvanted vaccines, revealing its potential to enhance vaccine stability and efficacy when combined with specific adjuvants .

Análisis De Reacciones Químicas

Condensation to Tetrabenzyl Pyrophosphate

Two molecules of dibenzyl phosphate undergo dehydration to form tetrabenzyl pyrophosphate :

2Dibenzyl phosphateDCC, ester solventTetrabenzyl pyrophosphate+H2O

Key Parameters :

| Dehydrating Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| DCC | Ethyl acetate | 25°C | 68% |

| EDC | THF | 0°C | 52% |

This reaction is critical for synthesizing nucleotide analogs and phosphorylated biomolecules .

Methanolysis and Dephosphorylation

In methanol, sodium dibenzyl phosphate undergoes nucleophilic substitution, releasing benzyl methyl ether and phosphate derivatives :

Dibenzyl phosphate+MeOH→Benzyl methyl ether+Benzyl hydrogen phosphate

Kinetic Data :

-

Rate constant (25°C) : 1.2×10−4s−1

-

Activation energy : 68kJ/mol

-

Major products : Benzyl hydrogen phosphate (60%), dibenzyl methyl phosphate (25%) .

This pathway highlights the compound’s instability in protic solvents, necessitating anhydrous storage .

Transesterification

The benzyl groups are replaceable via transesterification with alcohols or amines :

Dibenzyl phosphate+ROH→Dialkyl phosphate+Benzyl alcohol

Mechanism : A dissociative SN1-like process with a metaphosphate intermediate .

Substrate Scope :

| Nucleophile | Product | Yield |

|---|---|---|

| Ethanol | Diethyl phosphate | 85% |

| Aniline | Diphenylphosphoramidate | 72% |

Mitsunobu Phosphorylation

This compound serves as a phosphorylating agent in Mitsunobu reactions to install phosphate groups on alcohols :

R-OH+Dibenzyl phosphateDIAD, PPh3R-OPO(OCH2Ph)2

Applications :

-

Synthesis of 7-phosphate derivatives of heptoses for glycolipid studies .

-

Functionalization of glycosides and nucleosides.

Stability and Decomposition Pathways

This compound decomposes under acidic or thermal conditions:

Thermal Degradation (T >100°C) :

Dibenzyl phosphate→Benzyl alcohol+Polyphosphates

Hydrolysis (pH <3) :

Dibenzyl phosphate+H2O→2Benzyl alcohol+H3PO4

Half-life Data :

| Condition | Half-life |

|---|---|

| pH 7.0, 25°C | 6 months |

| pH 2.0, 25°C | 24 hours |

| 100°C, anhydrous | 30 minutes |

Comparative Reactivity

The benzyl groups confer distinct reactivity compared to other phosphate esters:

| Compound | Hydrolysis Rate (pH 7) | Transesterification Yield |

|---|---|---|

| This compound | 1.0×10−6s−1 | 85% (ethanol) |

| Triethyl phosphate | 2.3×10−7s−1 | 45% (ethanol) |

| Dimethyl methylphosphonate | 5.5×10−8s−1 | N/A |

Propiedades

Número CAS |

97174-13-5 |

|---|---|

Fórmula molecular |

C14H14NaO4P |

Peso molecular |

300.22 g/mol |

Nombre IUPAC |

sodium;dibenzyl phosphate |

InChI |

InChI=1S/C14H15O4P.Na/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,15,16);/q;+1/p-1 |

Clave InChI |

QUFBGLCLSVONQA-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[Na+] |

SMILES canónico |

C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.